molecular formula C7H9BrN2 B8123139 5-Bromo-N,6-dimethylpyridin-3-amine

5-Bromo-N,6-dimethylpyridin-3-amine

Cat. No.: B8123139
M. Wt: 201.06 g/mol
InChI Key: JETUSVBFFCNRKZ-UHFFFAOYSA-N
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Description

5-Bromo-N,6-dimethylpyridin-3-amine (CAS 2282431-18-7) is a brominated pyridine derivative with a molecular formula of C7H9BrN2 and a molecular weight of 201.06 g/mol . This compound serves as a versatile chemical intermediate and building block in organic and pharmaceutical synthesis. Pyridine derivatives analogous to this compound are frequently employed in Suzuki cross-coupling reactions, a key method for creating biaryl structures found in many active pharmaceutical ingredients . As a substituted pyridine, it is a valuable scaffold for researchers in medicinal chemistry, particularly in the development of new therapeutic agents. The structural features of this amine—specifically the bromine atom and the dimethylamino group—make it a suitable precursor for further functionalization and exploration in various research applications, including the synthesis of more complex molecules for biological testing . This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N,6-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-7(8)3-6(9-2)4-10-5/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETUSVBFFCNRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo N,6 Dimethylpyridin 3 Amine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be constructed.

The ¹H NMR spectrum of 5-Bromo-N,6-dimethylpyridin-3-amine is predicted to display distinct signals corresponding to each unique proton environment. The structure contains protons in four different chemical environments: the aromatic proton on the pyridine (B92270) ring (H-2), the proton of the secondary amine (NH), the protons of the N-methyl group (N-CH₃), and the protons of the methyl group at position 6 (C6-CH₃).

The aromatic proton at the C-2 position is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm. Its chemical shift is influenced by the electron-withdrawing nitrogen atom within the pyridine ring. The protons of the methyl group attached to the nitrogen (N-CH₃) would likely appear as a doublet if coupling to the N-H proton occurs, or as a singlet if this coupling is absent due to rapid proton exchange. Its predicted shift would be in the range of δ 2.8-3.2 ppm. The methyl group at the C-6 position is anticipated to produce a singlet around δ 2.3-2.6 ppm. The amine proton (N-H) itself would give rise to a broad singlet, the chemical shift of which can vary significantly depending on solvent and concentration, but could be expected in the δ 3.5-5.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-2 7.5 - 8.5 Singlet (s)
C6-CH₃ 2.3 - 2.6 Singlet (s)
N-CH₃ 2.8 - 3.2 Singlet (s) or Doublet (d)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two methyl carbons.

The carbon atom bonded to the bromine (C-5) is expected to have a chemical shift in the range of δ 105-115 ppm. The carbons adjacent to the ring nitrogen (C-2 and C-6) will be significantly deshielded, appearing far downfield, typically in the δ 145-160 ppm region. The C-3 carbon, bearing the amino group, and the C-4 carbon would have shifts in the aromatic region, influenced by their respective substituents. The N-methyl carbon signal is predicted to be in the δ 30-35 ppm range, while the C6-methyl carbon would likely appear more upfield, around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 145 - 155
C-3 135 - 145
C-4 120 - 130
C-5 105 - 115
C-6 150 - 160
C6-CH₃ 20 - 25

To definitively assign these predicted signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be expected between the N-H proton and the N-methyl protons, which would appear as a cross-peak and confirm their proximity (typically a ³J coupling).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-2 signal to the C-2 signal, the C6-CH₃ protons to the C6-CH₃ carbon, and the N-CH₃ protons to the N-CH₃ carbon.

The H-2 proton to C-4, C-6, and C-3.

The C6-CH₃ protons to C-6, C-5, and C-2.

The N-CH₃ protons to C-3.

The NH proton to C-3 and the N-CH₃ carbon.

These correlations would provide irrefutable evidence for the substitution pattern on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, allowing for the calculation of its elemental formula. For this compound (C₇H₉BrN₂), the predicted monoisotopic mass is 199.9949 Da. researchgate.netuni.lu HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺, with a predicted m/z of 201.00218. researchgate.netuni.lu

A defining characteristic in the mass spectrum would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a pair of peaks for the molecular ion ([M]⁺) and any bromine-containing fragments, with the second peak ([M+2]⁺) being two mass units higher and of nearly equal intensity. This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Under mass spectrometry conditions, the molecular ion can fragment in predictable ways, providing further structural information. Plausible fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃): Fragmentation of the C-CH₃ or N-CH₃ bond would result in an ion at [M-15]⁺.

Loss of the bromine atom (•Br): Cleavage of the C-Br bond would yield a fragment ion at [M-79/81]⁺.

Ring fragmentation: Cleavage of the pyridine ring itself can lead to various smaller charged fragments.

These fragmentation patterns can be instrumental in differentiating between isomers. For example, an isomer like 2-Amino-5-bromo-4,6-dimethylpyridine might show a different propensity for certain fragmentation pathways, such as the loss of the amino group, compared to the target compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct information about the functional groups present.

The IR spectrum is expected to show several characteristic absorption bands:

N-H Stretch: A moderate to sharp band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond. mdpi.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). mdpi.com

C=N and C=C Stretches: The pyridine ring will exhibit a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. mdpi.com

N-H Bend: The bending vibration of the secondary amine is expected around 1550-1650 cm⁻¹. mdpi.com

C-Br Stretch: The carbon-bromine stretching vibration would appear in the fingerprint region, typically between 500-650 cm⁻¹.

Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of the methyl groups and the C-Br stretch would also be expected to be Raman active.

Table 3: Predicted Key Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
N-H Stretch (secondary amine) 3300 - 3500 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2960 IR, Raman
N-H Bend 1550 - 1650 IR
C=N, C=C Ring Stretches 1400 - 1600 IR, Raman

Computational Chemistry and Theoretical Investigations of 5 Bromo N,6 Dimethylpyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting molecular geometries, vibrational frequencies, and electronic properties. For a molecule like 5-Bromo-N,6-dimethylpyridin-3-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry and electronic characteristics. acs.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests a more reactive molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring system, specifically the amino group and the pyridine (B92270) nitrogen, which are strong electron-donating centers. The LUMO, conversely, would likely be distributed across the pyridine ring and influenced by the electron-withdrawing bromine atom. The incorporation of bromine is known to modify the HOMO-LUMO energy gaps in related heterocyclic systems. acs.org DFT calculations would precisely map the distribution of these orbitals and quantify the energy gap, providing predictions about the most likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyridine Systems (Illustrative)

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
4-(1-aminoethyl)pyridine-7.05-0.976.08 researchgate.net
4-(dimethylamino)pyridine-uracil salt-0.25496-0.084840.17012 researchgate.net
2-aminopyridine on B12N12--22.01% change nih.gov
3-aminopyridine on B12N12--32.71% change nih.gov

Note: This data is for illustrative purposes based on similar compounds and computational methods. The exact values for this compound would require specific calculation.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green represents neutral or near-neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the pyridine nitrogen atom and the exocyclic amine nitrogen, highlighting their nucleophilic character. nih.gov The hydrogen atoms of the methyl groups and the pyridine ring would exhibit positive potential (blue). The bromine atom, due to its electronegativity and the phenomenon of the "sigma-hole," could present a region of positive potential, making it a site for certain types of interactions. MEP analysis is crucial for understanding noncovalent interactions, such as hydrogen bonding. acs.orgresearchgate.net

Beyond FMO analysis, a set of global and local reactivity descriptors derived from conceptual DFT provides a more quantitative measure of chemical reactivity. nih.gov

Global Reactivity Descriptors are properties of the molecule as a whole. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have larger HOMO-LUMO gaps.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These descriptors, calculated from the HOMO and LUMO energies, provide a comprehensive picture of the molecule's stability and reactivity profile. researchgate.net

Local Reactivity Descriptors , such as Fukui Functions (f(r)) , pinpoint the most reactive sites within a molecule. nih.gov The Fukui function indicates the change in electron density at a specific point when an electron is added or removed. It helps to distinguish which atoms are most susceptible to nucleophilic attack (f⁺) or electrophilic attack (f⁻). nih.gov For this compound, these calculations would identify the specific atoms on the pyridine ring and the substituent groups that are most likely to participate in a chemical reaction.

Table 2: Calculated Global Reactivity Descriptors for an Analogous Compound (Illustrative)

DescriptorValue (eV)
Ionization Potential (I)7.05
Electron Affinity (A)0.97
Chemical Hardness (η)3.04
Electronegativity (χ)4.01
Electrophilicity Index (ω)2.64

Note: This data is based on 4-(1-aminoethyl)pyridine calculated by the DFT/B3LYP method and serves as a representative example. researchgate.net

Quantum Chemical Descriptors and Structure-Property Relationships (excluding biological activity predictions)

Quantum chemical descriptors are numerical values derived from the theoretical calculations that describe the physicochemical properties of a molecule. These descriptors can be correlated with macroscopic properties through Quantitative Structure-Property Relationship (QSPR) models. While often used for predicting biological activity, QSPR can also be applied to physical properties like boiling point, solubility, and thermal stability. researchpublish.com

For this compound, descriptors would include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices that describe the atomic connectivity.

Geometric Descriptors: Molecular surface area, volume.

Quantum-Chemical Descriptors: Dipole moment, polarizability, HOMO/LUMO energies, and other reactivity descriptors mentioned previously. researchpublish.com

By calculating these descriptors and comparing them to experimental data for a series of related compounds, one could develop models to predict specific physical properties of this compound without direct measurement.

Conformational Analysis and Energetic Profiles through Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its properties and interactions. This compound has rotational freedom around the C-N bond of the dimethylamino group and the C-C bonds of the methyl groups.

Conformational analysis would be performed to identify the most stable conformers (low-energy structures). This typically involves systematically rotating the flexible bonds and calculating the potential energy at each step. This can be done using either faster molecular mechanics methods or more accurate DFT calculations. acs.org Studies on related substituted pyridines have shown that even small rotational energy barriers can influence the dominant conformation. acs.org

Molecular dynamics (MD) simulations can provide further insight by simulating the movement of the atoms over time at a given temperature. This reveals the dynamic behavior of the molecule, including the transitions between different conformations and the vibrational motions of the atoms. For this compound, MD simulations would illustrate how the dimethylamino and methyl groups move relative to the pyridine ring, providing a dynamic picture of its structural preferences.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

Infrared (IR) Frequencies: DFT calculations can compute the vibrational frequencies of a molecule. nih.govnih.gov These calculated frequencies correspond to the stretching and bending modes of the chemical bonds (e.g., C-H, C=N, C-N, C-Br). The predicted IR spectrum for this compound would show characteristic peaks for the pyridine ring vibrations, the N-H stretches (if any, from tautomers) or C-N stretches of the amino group, and the C-H stretches of the methyl groups. researchgate.net Calculated frequencies are often systematically scaled to improve agreement with experimental data. acs.org

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. nih.govuctm.edu The calculation provides the absolute magnetic shielding for each nucleus, which is then converted to a chemical shift relative to a standard (e.g., tetramethylsilane). For this compound, these calculations would predict the specific chemical shifts for each unique hydrogen and carbon atom, aiding in the interpretation of experimental NMR spectra and confirming the positions of the bromo and dimethylamino substituents. youtube.com

Table 3: Predicted vs. Experimental Spectroscopic Data for an Analogous Pyridine Derivative (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Pyridine Ring Breathing971~992
C-H Stretch (Aromatic)3080~3070
C-H Stretch (Aliphatic)2950~2960
¹³C NMR Shift (C-N)155.2157.1
¹H NMR Shift (Aromatic)8.458.50

Note: This table presents a conceptual comparison based on data for various pyridine derivatives. researchgate.netnih.gov Specific values require dedicated calculations for the target molecule.

Reactivity and Derivatization Chemistry of 5 Bromo N,6 Dimethylpyridin 3 Amine

Reactions at the Bromine Substituent

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key functional handle for a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement of Bromine by Various Nucleophiles

The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen relative to the ring nitrogen and the nature of other substituents. The pyridine nitrogen strongly activates the ortho (C-2, C-6) and para (C-4) positions towards nucleophilic attack. In the case of 5-Bromo-N,6-dimethylpyridin-3-amine, the bromine atom is at a meta position (C-5) relative to the ring nitrogen, which is typically less reactive in SNAr reactions.

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Negishi) for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo-substituent on this compound serves as an excellent electrophilic partner in these transformations. These reactions enable the synthesis of extended conjugated systems with diverse applications.

Sonogashira Coupling: This reaction couples aryl or vinyl halides with terminal alkynes. hw.ac.uk For aminopyridine systems, the Sonogashira reaction provides a direct route to alkynyl-substituted pyridines. Studies on 2-amino-3-bromopyridines have shown that they can be effectively coupled with various terminal alkynes using a palladium catalyst, such as palladium(II) trifluoroacetate, in the presence of a phosphine (B1218219) ligand (e.g., PPh₃), a copper(I) co-catalyst (CuI), and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as DMF. chemrxiv.orgresearchgate.net The reaction proceeds with good to excellent yields, demonstrating tolerance for different functional groups on both the alkyne and the pyridine ring. chemrxiv.org

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov While intermolecular Heck reactions can be challenging with sterically hindered or electron-rich alkenes, nih.gov the use of specific ligands or directing groups can facilitate the transformation. chemrxiv.orgnih.gov For instance, pendant carboxylic acids have been shown to accelerate and direct the intermolecular Heck reaction of otherwise unreactive tri- and tetrasubstituted olefins. nih.gov The reaction of this compound with alkenes like styrene (B11656) or acrylates would be expected to yield the corresponding 5-alkenyl derivatives, extending the π-system of the molecule.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This method is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. nih.govnih.gov The reaction of this compound with an organozinc reagent, such as an arylzinc or alkylzinc halide, in the presence of a palladium catalyst like Pd(PPh₃)₄, would provide access to a wide range of 5-aryl or 5-alkyl substituted aminopyridines. nih.govacs.org

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine ring's nitrogen atom allows for electrophilic attack, leading to quaternization and N-oxidation reactions.

Quaternization Reactions for Enhanced Solubility or Reactivity

The pyridine nitrogen atom can act as a nucleophile, reacting with alkylating agents such as alkyl halides to form quaternary ammonium (B1175870) salts, a process known as the Menshutkin reaction. For example, nicotinamide, a pyridine derivative, undergoes quaternization with reagents like methyl iodide and substituted 2-bromoacetophenones. wikipedia.org This transformation converts the neutral pyridine into a positively charged pyridinium (B92312) salt. Quaternization of this compound would enhance its water solubility and could be used to modify its electronic properties or introduce a functional handle for further reactions. The process can be carried out using conventional heating or microwave irradiation to improve yields and reduce reaction times. wikipedia.org

N-Oxidation and Subsequent Rearrangement Reactions

The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. nih.gov Common reagents for this transformation include hydrogen peroxide or peroxyacids (e.g., m-CPBA). nih.gov The oxidation of tertiary amines is generally straightforward, with more basic amines reacting more readily. nih.gov The resulting N-oxides, such as 4-(Dimethylamino)pyridine N-oxide, are stable, often crystalline, solids. drugbank.com The N-oxide functionality is highly polar, increasing the compound's water solubility. nih.gov

Pyridine N-oxides can undergo subsequent rearrangements. A notable example is the Polonovski reaction, where treatment of a tertiary N-oxide with acetic anhydride (B1165640) leads to cleavage and the formation of an acetamide (B32628) and an aldehyde. nih.gov This provides a pathway for further functionalization of the pyridine ring or its substituents.

Reactivity of the Aminopyridine Moiety

The exocyclic amino group at the C-3 position also possesses distinct reactivity, most notably towards acylation. This functional group can be readily converted into an amide, which can alter the electronic properties of the pyridine ring and serve as a protecting group or a precursor for further synthetic modifications. smolecule.com

A study on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated that the amino group can be efficiently acylated by reacting it with acetic anhydride in acetonitrile (B52724), with a catalytic amount of sulfuric acid. This reaction yields the corresponding N-acetylated product, N-[5-bromo-2-methylpyridine-3-yl]acetamide. This transformation is valuable as the resulting amide can exhibit different reactivity in subsequent reactions, such as Suzuki cross-coupling, compared to the parent amine.

Acylation, Sulfonylation, and Carbonylation of the Amino Group

No specific research data on the acylation, sulfonylation, or carbonylation reactions of the amino group of this compound could be located in the searched scientific literature.

Alkylation and Arylation at the Amine Nitrogen

There is a lack of published studies detailing the alkylation or arylation of the amine nitrogen of this compound.

Regioselectivity and Stereochemical Control in Derivatization Reactions

Without experimental data on the derivatization reactions of this compound, no information on the regioselectivity or stereochemical control of such reactions can be presented.

Mechanistic Studies and Reaction Pathway Elucidation

Investigating the Reaction Mechanisms for Key Synthetic Transformations

Detailed mechanistic studies for the synthesis of 5-Bromo-N,6-dimethylpyridin-3-amine have not been published. However, the synthesis of a structurally related isomer, 6-bromo-2,4-dimethyl-pyridin-3-amine, involves the bromination of 2,4-dimethylpyridin-3-amine. chemicalbook.com This suggests that a potential synthetic route to this compound could involve the direct bromination of N,6-dimethylpyridin-3-amine. The mechanism for such a reaction would likely proceed via an electrophilic aromatic substitution, where the bromine atom is directed to the 5-position by the activating amino and methyl groups.

Transformations of similar bromo-amino-pyridine derivatives often involve cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, the palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported. mdpi.com The mechanism for such reactions is well-established and proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. It is plausible that this compound would undergo similar transformations.

Kinetic and Thermodynamic Parameters Influencing Reaction Outcomes

Without dedicated studies, no specific kinetic or thermodynamic data for reactions involving this compound can be provided. In general, for related Suzuki coupling reactions, the reaction rate and outcome are influenced by factors such as the nature of the solvent, the base used, and the reaction temperature. For example, in the coupling of 5-bromo-2-methylpyridin-3-amine, the reaction is typically carried out in a mixture of 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com The choice of base is also critical for the transmetalation step.

Role of Catalysts and Ligands in Directing Selectivity and Efficiency

The efficiency and selectivity of cross-coupling reactions involving bromopyridines are highly dependent on the choice of catalyst and ligands. In the case of Suzuki reactions of 5-bromo-2-methylpyridin-3-amine, tetrakis(triphenylphosphine)palladium(0) has been used as a catalyst. mdpi.com The phosphine (B1218219) ligands play a crucial role in stabilizing the palladium center and modulating its reactivity throughout the catalytic cycle. The specific arrangement of substituents on this compound would likely influence the choice of optimal catalyst and ligand system for any potential cross-coupling reactions.

Spectroscopic and Computational Approaches to Reaction Intermediate Characterization

While no specific spectroscopic or computational studies on reaction intermediates of this compound have been found, these methods are invaluable for elucidating reaction mechanisms. Techniques such as in-situ NMR and mass spectrometry could be employed to detect and characterize transient intermediates in its synthetic and reactive pathways.

Computational studies, such as Density Functional Theory (DFT) calculations, have been used to investigate the electronic properties and reactivity of related pyridine (B92270) derivatives. mdpi.com Similar computational approaches for this compound could provide valuable information on its molecular orbitals, charge distribution, and the energy profiles of potential reaction pathways, thereby guiding experimental investigations.

Applications of 5 Bromo N,6 Dimethylpyridin 3 Amine in Advanced Chemical Sciences

Role as a Versatile Synthetic Building Block for Complex Heterocyclic Systems

The strategic placement of the bromine atom and the dimethylamino group on the pyridine (B92270) ring makes 5-Bromo-N,6-dimethylpyridin-3-amine a valuable precursor in organic synthesis. The bromine atom, in particular, serves as a key handle for carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of intricate molecular architectures.

While specific studies on this compound are not extensively detailed in peer-reviewed literature, the reactivity of closely related isomers, such as 5-bromo-2-methylpyridin-3-amine (B1289001), provides significant insight into its synthetic potential. Research on this analog demonstrates its utility in palladium-catalyzed Suzuki cross-coupling reactions to produce novel bi-aryl pyridine derivatives. mdpi.com This reaction is fundamental for creating fused heterocyclic systems, where an additional ring is built onto the initial pyridine core.

The general approach involves the reaction of the bromo-aminopyridine with various arylboronic acids in the presence of a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) and a base. mdpi.com This methodology allows for the introduction of a wide array of aromatic and heteroaromatic substituents at the 5-position of the pyridine ring, which is a critical step toward subsequent cyclization reactions that would yield fused structures like pyrido[3,2-e]indoles or other related systems. The amino and methyl groups can influence the reactivity and regioselectivity of these cyclization steps.

**Table 1: Representative Suzuki Cross-Coupling Reactions with a Bromo-Aminopyridine Analog***

Reactant 1 Reactant 2 (Arylboronic Acid) Catalyst / Base Product
5-bromo-2-methylpyridin-3-amine 3-Chloro-4-fluorophenylboronic acid Pd(PPh₃)₄ / K₃PO₄ 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine
5-bromo-2-methylpyridin-3-amine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ / K₃PO₄ 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine
5-bromo-2-methylpyridin-3-amine 3,5-Dimethylphenylboronic acid Pd(PPh₃)₄ / K₃PO₄ 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine

\Data derived from studies on the analog compound 5-bromo-2-methylpyridin-3-amine.* mdpi.com

The utility of this compound extends to the synthesis of more complex polyheterocyclic and polycyclic aromatic compounds (PAHs). The bromo-aminopyridine core can serve as the foundational unit to which other cyclic systems are attached. For instance, after an initial Suzuki coupling, further functionalization of the newly introduced aryl group or the inherent amino group can lead to multi-ring structures.

A study on 5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, another related heterocyclic building block, has shown it can act as a precursor for new polyheterocyclic ring systems. This suggests that the bromo-aminopyridine scaffold is well-suited for constructing molecules with multiple heterocyclic cores, which are of interest in medicinal chemistry and material science. The bromine atom's susceptibility to substitution and coupling reactions is a key feature that enables the extension of the aromatic system.

Potential in Material Science Research

The electronic nature of the pyridine ring, modified by both electron-donating (amino, methyl) and electron-withdrawing (bromo, post-functionalization) groups, makes derivatives of this compound intriguing candidates for materials science applications.

Derivatives of substituted pyridines are being explored for their use in organic electronic materials. The synthesis of novel pyridine derivatives through methods like the Suzuki cross-coupling reaction allows for the fine-tuning of the electronic properties of the resulting molecules. mdpi.com By coupling this compound with various aromatic and heteroaromatic partners, it is possible to create a library of compounds with tailored energy levels (HOMO/LUMO) suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to form extended π-conjugated systems is crucial for charge transport, a key requirement for these applications.

The electronic properties of molecules derived from bromo-aminopyridines can be predicted and understood through computational methods like Density Functional Theory (DFT). For example, DFT studies on derivatives of 5-bromo-2-methylpyridin-3-amine have been used to calculate their HOMO/LUMO energy levels and band gaps. mdpi.com These calculations are essential for predicting the reactivity, chemical hardness, and electronic transition properties of the molecules.

A low HOMO-LUMO gap is often associated with higher chemical reactivity and can be an indicator of potential for conductivity or interesting photophysical behavior like fluorescence. mdpi.com The research on the analog showed that the electronic band gap could be varied by changing the aryl substituent, indicating that derivatives of this compound could be systematically designed to achieve desired electronic or optical properties. mdpi.com

**Table 2: Calculated Electronic Properties of Representative Pyridine Derivatives***

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Derivative with 4-iodophenyl group -6.44 -2.30 4.14
Derivative with 3,5-dimethylphenyl group -6.21 -1.16 5.05
Derivative with 3-chloro-4-fluorophenyl group -6.82 -2.67 4.15

\Data from DFT studies on derivatives of the analog compound 5-bromo-2-methylpyridin-3-amine.* mdpi.com

Use in Analytical Chemistry Research

While this compound is a valuable synthetic intermediate for creating complex molecules with potential applications in medicinal and material sciences smolecule.com, its direct use in analytical chemistry research is not well-documented in current literature. Its primary role is that of a building block rather than an analytical reagent, standard, or probe. However, the unique spectroscopic and electrochemical properties of its more complex derivatives could potentially be exploited for the development of novel sensors or indicators in the future.

Development of Chromatographic Methods for Separation and Purification

The isolation and purification of this compound, along with related brominated pyridine derivatives, are critical steps for its use in further chemical reactions and analyses. Chromatographic techniques are essential for achieving the high purity required for these applications.

Gas chromatography (GC) has been established as a viable method for the separation of halogenated pyridines. nih.gov While specific studies on this compound are not extensively documented, the principles of GC separation for similar compounds are directly applicable. The volatility of brominated pyridines allows for their analysis by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. cdc.gov For polar and thermolabile compounds like aminopyridines, derivatization may be employed to improve chromatographic behavior, though modern high-performance columns can often mitigate this need. thermofisher.com

High-performance liquid chromatography (HPLC) is another powerful technique for the separation and purification of pyridine derivatives. thermofisher.com For compounds like this compound, reversed-phase HPLC is a common approach. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. This method allows for the effective separation of the target compound from reaction byproducts and starting materials.

Column chromatography is a fundamental and widely used method for the purification of brominated pyridines on a laboratory scale. Following synthesis, the crude reaction mixture can be loaded onto a silica (B1680970) gel column. A solvent system, typically a gradient of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compounds. uni.lu The separation is based on the differential adsorption of the compounds to the silica gel, allowing for the isolation of the desired product.

Table 1: Chromatographic Methods for Pyridine Derivatives

Chromatographic Technique Stationary Phase Mobile Phase/Eluent Detection Method Application Reference
Gas Chromatography (GC) Various capillary columns Inert carrier gas (e.g., He, N₂) Flame Ionization (FID), Mass Spectrometry (MS) Separation of volatile brominated pyridines nih.govcdc.gov
High-Performance Liquid Chromatography (HPLC) C18 reversed-phase Acetonitrile/water or Methanol/water UV-Vis, Diode Array (DAD) Separation and quantification of pyridine derivatives thermofisher.com
Column Chromatography Silica gel Hexane/Ethyl Acetate gradient Thin-Layer Chromatography (TLC), UV visualization Purification of synthesized brominated pyridines uni.lu

Applications in Spectrometric Techniques for Detection and Quantification

Spectrometric methods are indispensable for the structural elucidation and quantification of this compound. These techniques provide detailed information about the molecular structure and concentration of the compound.

Mass spectrometry (MS) is a key technique for confirming the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a clear indicator in the mass spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural analysis of this compound. ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms, including the protons of the pyridine ring and the methyl groups. ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. The chemical shifts and coupling constants observed in the NMR spectra are unique to the specific substitution pattern of the compound, allowing for unambiguous identification.

While specific research on the quantification of this compound is limited, HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is a standard method for the quantification of related aromatic amines and pyridine derivatives. thermofisher.com By creating a calibration curve with standards of known concentration, the concentration of the analyte in a sample can be accurately determined. The selection of an appropriate wavelength for detection, based on the UV absorbance spectrum of the compound, is crucial for sensitivity and accuracy.

Table 2: Spectrometric Data for the Isomeric Compound 5-Bromo-4,6-dimethylpyridin-2-amine

Spectrometric Technique Key Findings Application Reference
Mass Spectrometry (MS) Confirms molecular weight (200.99 g/mol). Molecular weight determination and structural confirmation.
¹H NMR Methyl groups appear as singlets (~δ 2.3 ppm). Bromine atom causes deshielding of adjacent protons. Structural elucidation and identification of substituent effects.
¹³C NMR Provides resolution of substituent effects on the pyridine ring. Detailed structural analysis of the carbon framework.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The development of efficient and environmentally friendly methods for synthesizing substituted pyridines is a topic of great interest in organic chemistry. rsc.orgtandfonline.com Traditional methods often require harsh conditions, expensive catalysts, and can generate significant waste. rsc.org Future research will likely focus on creating more sustainable and efficient synthetic pathways to 5-Bromo-N,6-dimethylpyridin-3-amine and its analogs.

Furthermore, the use of milder and more selective catalysts is a key aspect of sustainable synthesis. Copper-catalyzed cross-coupling reactions have been shown to be effective in the modular synthesis of substituted pyridines under neutral conditions, tolerating a wide range of functional groups. nih.govorganic-chemistry.org Transition-metal-free approaches, such as those involving Grignard reagents and pyridine (B92270) N-oxides, also offer a cost-effective and less toxic alternative for the synthesis of substituted pyridines. rsc.orgrsc.org The direct C-H functionalization of pyridines is another emerging area that could lead to more efficient syntheses by avoiding the need for pre-functionalized starting materials. nih.govchemrxiv.orgresearchgate.net

Synthetic ApproachKey FeaturesPotential Advantages
One-Pot, Multicomponent Reactions Multiple reaction steps in a single procedure.Reduced reaction times, increased efficiency, less waste.
Solvent-Free Synthesis Reactions conducted without a solvent.Environmentally friendly, often leads to higher yields.
Mild and Selective Catalysis Use of catalysts like copper or transition-metal-free reagents.Cost-effective, less toxic, high functional group tolerance.
Direct C-H Functionalization Direct modification of C-H bonds on the pyridine ring.Atom-economical, avoids pre-functionalization steps.

Advanced Computational Design for New Derivatives with Tunable Properties

Computational methods, particularly in silico design and quantitative structure-activity relationship (QSAR) studies, are becoming indispensable tools in modern chemistry. nih.govfrontiersin.orgnih.gov These approaches allow for the rational design of new derivatives of this compound with specific, tunable properties.

In silico tools can be used to predict the physicochemical properties, biological activity, and potential toxicity of novel compounds before they are synthesized in the lab. frontiersin.orgnih.gov This can significantly accelerate the drug discovery and materials development process by prioritizing the most promising candidates. For example, QSAR studies have been successfully used to predict the activity of halogenated pyrimidine (B1678525) derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase, an important target for antiviral therapies. nih.gov

Molecular dynamics simulations and docking studies can provide detailed insights into how these molecules interact with biological targets at the atomic level. mdpi.comnih.gov This information is crucial for designing derivatives with enhanced binding affinity and selectivity. By systematically modifying the structure of this compound—for instance, by altering the substitution pattern or introducing new functional groups—researchers can fine-tune its electronic and steric properties to optimize its performance for a specific application. academie-sciences.fr

Computational TechniqueApplicationBenefit
QSAR (Quantitative Structure-Activity Relationship) Predicts biological activity based on chemical structure.Prioritizes promising compounds for synthesis and testing. nih.govnih.gov
Molecular Docking Simulates the binding of a molecule to a target protein.Provides insights into binding modes and helps optimize affinity. nih.gov
Molecular Dynamics Simulations Simulates the movement of atoms and molecules over time.Reveals the stability and dynamics of ligand-protein complexes. mdpi.com
In Silico ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound.Helps to identify drug candidates with favorable pharmacokinetic profiles early in development. nih.gov

Expansion of Applications in Emerging Fields of Chemical Science

While currently utilized in pharmaceutical research and as a catalyst, the unique properties of this compound suggest its potential for a broader range of applications in emerging scientific fields. smolecule.com The presence of a halogen atom, an amino group, and methyl groups on the pyridine ring provides multiple sites for functionalization, making it a versatile building block.

The field of materials science offers significant opportunities for halogenated pyridines. The incorporation of halogen atoms can influence the electronic properties and crystal packing of organic materials, which is relevant for the development of novel semiconductors, light-emitting diodes (OLEDs), and other electronic devices. acs.org Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly being recognized as a powerful tool in crystal engineering to control the self-assembly of molecules into desired architectures. nih.govmedtigo.com

In the area of catalysis, functionalized pyridines can act as ligands for transition metal catalysts, influencing their activity and selectivity. researchgate.net The development of new catalysts based on this compound could lead to novel and more efficient chemical transformations. Furthermore, the biological activity of halogenated compounds is an area of active research, with many halogen-containing molecules finding use as pharmaceuticals. mdpi.comnih.govresearchgate.net Future studies could explore the potential of this compound derivatives as antimicrobial agents, enzyme inhibitors, or modulators of protein-protein interactions.

Challenges and Opportunities in the Research of Halogenated Aminopyridines

Despite the promising future for halogenated aminopyridines like this compound, several challenges remain. The selective functionalization of the pyridine ring can be difficult due to the influence of the nitrogen atom on the ring's reactivity. researchgate.net Overcoming these challenges in regioselectivity is a key area for future research.

The potential environmental impact and toxicity of halogenated compounds also require careful consideration. While the introduction of a halogen can enhance the therapeutic properties of a drug, it can also lead to increased persistence in the environment. researchgate.net Therefore, the development of biodegradable and less toxic halogenated compounds is an important goal.

However, these challenges also present significant opportunities. The development of new synthetic methods that allow for precise control over the regioselectivity of pyridine functionalization would be a major advance in the field. nih.govchemrxiv.org Furthermore, a deeper understanding of the role of halogen bonding in molecular recognition could lead to the design of highly specific ligands for biological targets and the creation of novel supramolecular materials. acs.orgnih.govmedtigo.com The continued exploration of the chemical space around this compound and other halogenated aminopyridines is likely to yield exciting discoveries in the years to come.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 5-Bromo-N,6-dimethylpyridin-3-amine, and how can purity be optimized? A:

  • Synthesis : A common approach involves regioselective bromination of a pre-functionalized pyridine core. For example, Suzuki-Miyaura cross-coupling (as described for analogous pyridine derivatives in ) can introduce bromine at position 5. Subsequent methylation at the amine (position 3) and position 6 can be achieved using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Purity (>95%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: Regioselectivity Challenges in Bromination and Methylation

Q: How can researchers ensure regioselectivity during bromination and methylation steps to avoid positional isomers? A:

  • Bromination : Use directing groups (e.g., -NH₂ or -OMe) to favor bromination at position 5. For instance, the amino group at position 3 can act as a meta-director during electrophilic substitution.
  • Methylation : Protect the amine with a tert-butoxycarbonyl (Boc) group before methylating position 6. After deprotection, re-methylate the amine selectively using a mild base (e.g., NaH) to minimize side reactions.
  • Validation : Monitor reactions via TLC and confirm regiochemistry using NOESY NMR to assess spatial proximity of substituents .

Basic Analytical Characterization

Q: What spectroscopic techniques are most effective for characterizing this compound? A:

  • NMR : ¹H NMR (DMSO-d₆) should show a singlet for N-methyl (~δ 3.0 ppm), a doublet for the C6-methyl (~δ 2.4 ppm), and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms methyl carbons (~20–25 ppm) and quaternary carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₇H₁₀BrN₂ (calc. 201.06 g/mol).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 41.81%, H: 4.49%, N: 13.93%) .

Advanced: Resolving Spectral Overlaps in NMR

Q: How can overlapping signals in the aromatic region of NMR spectra be resolved for this compound? A:

  • 2D NMR : Use HSQC to correlate ¹H and ¹³C signals, and COSY to identify coupling between adjacent protons.
  • Solvent Effects : Record spectra in deuterated chloroform (CDCl₃) or DMSO-d₆ to shift peaks via solvent-induced deshielding.
  • Decoupling Experiments : Apply selective irradiation to simplify multiplet patterns for protons near bromine or methyl groups .

Stability and Storage Considerations

Q: What are the optimal storage conditions to prevent decomposition of this compound? A:

  • Storage : Store in amber vials under inert gas (Ar/N₂) at –20°C to minimize light- or oxygen-induced degradation.
  • Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Avoid aqueous solutions unless buffered at pH 6–7 to prevent hydrolysis .

Advanced: Addressing Contradictory Reactivity Reports

Q: How should researchers reconcile discrepancies in literature regarding the reactivity of this compound in cross-coupling reactions? A:

  • Methodological Review : Compare reaction conditions (catalyst loading, solvent, temperature) across studies. For example, Pd(PPh₃)₄ vs. PdCl₂(dppf) may yield divergent results.
  • Controlled Replication : Systematically vary one parameter (e.g., ligand choice) while holding others constant. Use DOE (Design of Experiments) to identify critical factors.
  • Mechanistic Analysis : Probe intermediates via in situ IR or LC-MS to detect side products or catalyst deactivation .

Derivative Synthesis for Functional Studies

Q: What strategies are recommended for synthesizing derivatives of this compound for structure-activity relationship (SAR) studies? A:

  • Cross-Coupling : Replace bromine with aryl/heteroaryl groups via Suzuki-Miyaura coupling (Pd catalyst, arylboronic acids) .
  • Functionalization : Introduce substituents at the methyl groups via radical bromination (NBS, AIBN) followed by nucleophilic substitution.
  • Biological Testing : Screen derivatives for activity against target enzymes (e.g., kinases) using fluorescence polarization assays .

Advanced: Computational Modeling for Reactivity Prediction

Q: How can computational methods aid in predicting the reactivity or electronic properties of this compound? A:

  • DFT Calculations : Use Gaussian or ORCA to map electron density (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • MD Simulations : Simulate solvation effects in common solvents (DMF, THF) to optimize reaction conditions.
  • Docking Studies : Model interactions with biological targets (e.g., receptors) using AutoDock Vina to prioritize derivatives for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.